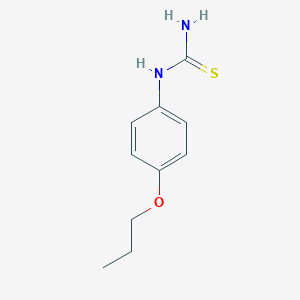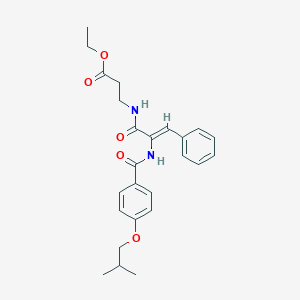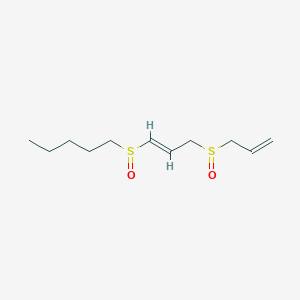
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) . Compounds similar to the one you mentioned have been detected in several different foods, such as garden onion (var.), onion-family vegetables, welsh onions .
Synthesis Analysis
The synthesis of similar compounds, like alliin, begins with the alkylation of L-cysteine with allyl bromide to form deoxyalliin. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin .
Molecular Structure Analysis
The molecular structure of similar compounds involves a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) .
Chemical Reactions Analysis
When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) . The average molecular mass is around 238.410 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylpentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-6-9-15(13)11-7-10-14(12)8-4-2/h4,7,11H,2-3,5-6,8-10H2,1H3/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVXDWBDFOJTR-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)C=CCS(=O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCS(=O)/C=C/CS(=O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169132-67-6 |
Source


|
| Record name | Pentane, 1-((3-(2-propenylsulfinyl)-1-propenyl)sulfinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169132676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

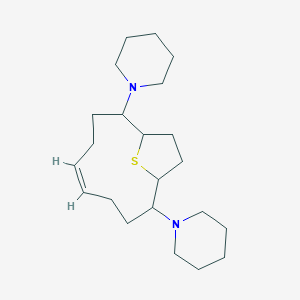
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
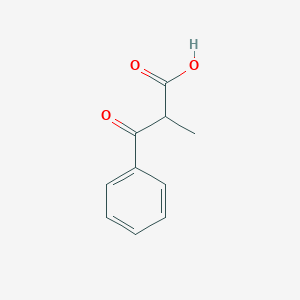
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
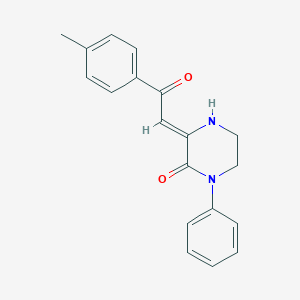

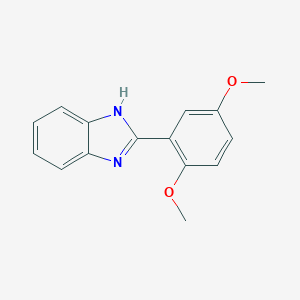
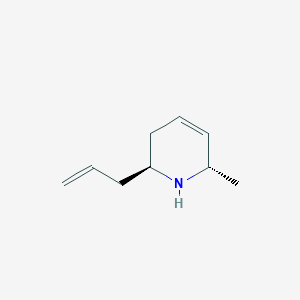

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
